Avagacestat - 1146699-66-2

Avagacestat

Catalog Number: EVT-261037
CAS Number: 1146699-66-2
Molecular Formula: C20H17ClF4N4O4S
Molecular Weight: 520.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avagacestat, also known as BMS-708163, is a potent, orally bioavailable, small molecule that acts as a selective gamma-secretase inhibitor (GSI). [, , , , ] Gamma-secretase is an intramembranous protease complex responsible for cleaving various substrates, including the amyloid precursor protein (APP). [] Cleavage of APP by gamma-secretase leads to the production of amyloid-beta (Aβ) peptides, which are considered central to the pathogenesis of Alzheimer's disease (AD). [, , , , , , , , , , , ]

Future Directions
  • Improving Selectivity: Designing and synthesizing analogs with enhanced selectivity for APP processing over Notch signaling to minimize potential side effects. [, , ]
  • Understanding Biphasic Effects: Further investigating the biphasic activation-inhibition dose-response observed with Avagacestat and other GSIs, and its implications for therapeutic development. [, , ]
  • Developing Combination Therapies: Exploring the potential of Avagacestat in combination with other therapeutic agents, such as BACE inhibitors or anti-Aβ antibodies, to enhance efficacy in AD treatment. [, ]
  • Exploring Other Therapeutic Applications: Investigating the potential of Avagacestat and other GSIs in treating other diseases where gamma-secretase activity is implicated, such as cancer. [, ]

Semagacestat

  • Compound Description: Semagacestat is a γ-secretase inhibitor (GSI) that was investigated as a potential treatment for Alzheimer's disease (AD) but failed in clinical trials. It exhibits a biphasic activation-inhibition dose-response, similar to Avagacestat. [, ]

LY-411,575

  • Compound Description: LY-411,575 is another GSI that demonstrates a biphasic activation-inhibition dose-response for Aβ40 products. [, ]
  • Relevance: Like Avagacestat, LY-411,575 targets γ-secretase and exhibits a similar biphasic behavior. This suggests shared structural features influencing their interaction with the enzyme and their complex pharmacological profiles. [, ]

DAPT

  • Compound Description: DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a well-known GSI often used as a research tool to study γ-secretase activity. []
  • Relevance: DAPT, like Avagacestat, inhibits γ-secretase activity, although it might not share close structural similarities. It serves as a reference compound for comparison regarding the mechanism of action and potential therapeutic benefits in AD. []

Begacestat

  • Compound Description: Begacestat is a GSI investigated for potential therapeutic benefits in AD. []
  • Relevance: Begacestat belongs to the same class of drugs as Avagacestat, targeting γ-secretase for Aβ reduction. Comparing their in vivo Aβ generation inhibition profiles provides insights into their relative potency and potential for clinical application. []

E2012

  • Compound Description: E2012 is classified as a γ-secretase modulator (GSM), a class of drugs that aims to selectively modulate γ-secretase activity rather than completely inhibiting it, like GSIs. []
  • Relevance: While both E2012 and Avagacestat target γ-secretase, they represent different pharmacological approaches. E2012's modulation strategy aims to achieve a more favorable therapeutic profile compared to the complete inhibition induced by GSIs like Avagacestat. []

R-flurbiprofen

  • Compound Description: R-flurbiprofen is a GSM that unfortunately failed to demonstrate efficacy in AD clinical trials, potentially due to low potency and poor blood-brain barrier penetration. []
  • Relevance: Similar to E2012, R-flurbiprofen exemplifies a GSM approach compared to Avagacestat's GSI profile. This comparison highlights the challenges and limitations of targeting γ-secretase for AD treatment, regardless of the pharmacological strategy. []

ELND006 ((R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline)

  • Compound Description: ELND006 is a metabolically stable GSI discovered and developed to be selective for the inhibition of Aβ generation over Notch. It entered human clinical trials. []
  • Relevance: ELND006 and Avagacestat share a structural similarity with a sulfonamide group. ELND006's development strategy, focused on metabolic stability and selectivity, highlights the importance of optimizing these properties for clinical success in AD, an area where Avagacestat faced challenges. []

ELND007 ((R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline)

  • Compound Description: ELND007 is another metabolically stable GSI, designed with a focus on achieving selectivity for Aβ generation inhibition over Notch. Like ELND006, ELND007 also entered human clinical trials. []
  • Relevance: ELND007, along with ELND006, belongs to a series of GSIs that were developed alongside Avagacestat. Comparing their in vivo Aβ generation inhibition with Avagacestat sheds light on the structure-activity relationship and the efforts made to improve the pharmacological properties of GSIs for AD treatment. []

AkaLumine

  • Compound Description: AkaLumine is not structurally related to Avagacestat, but it is a luciferase substrate used in a novel bioluminescence imaging approach to monitor Aβ levels in vivo. [, ]
  • Relevance: While not a GSI or GSM, AkaLumine plays a crucial role in a research tool that can be utilized to evaluate the efficacy of drugs like Avagacestat in preclinical AD models. [, ]
Source and Classification

Avagacestat belongs to the class of gamma-secretase inhibitors, which target the gamma-secretase complex involved in the cleavage of amyloid precursor protein. The compound exhibits a high selectivity for amyloid-beta synthesis over Notch processing, with studies indicating a selectivity factor of approximately 193-fold. This characteristic positions avagacestat as a promising candidate for therapeutic intervention in Alzheimer's disease without the typical toxicities associated with less selective inhibitors .

Synthesis Analysis

The synthesis of avagacestat involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods are not publicly detailed, the general synthesis pathway can be inferred from its chemical structure.

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and halogenated derivatives.
  2. Formation of Key Intermediates: Various coupling reactions are employed to form intermediates, typically utilizing palladium-catalyzed cross-coupling techniques.
  3. Final Cyclization: The final steps often involve cyclization reactions that establish the core structure of avagacestat, followed by functional group modifications to achieve desired pharmacological properties.

Technical Parameters

  • Reaction Conditions: Reactions are generally conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels suitable for clinical trials.
Molecular Structure Analysis

Avagacestat features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structural Formula

The molecular formula for avagacestat is C20H17ClF4N4O4SC_{20}H_{17}ClF_{4}N_{4}O_{4}S.

Key Structural Features

  • Aromatic Rings: The presence of aromatic rings contributes to its lipophilicity and ability to cross the blood-brain barrier.
  • Chlorine and Fluorine Substituents: These halogen atoms enhance binding affinity and selectivity towards the target enzyme.
  • Sulfonamide Group: This moiety is critical for the inhibition mechanism against gamma-secretase.

Molecular Geometry

The spatial arrangement of atoms in avagacestat allows for optimal interaction with the gamma-secretase complex, facilitating its role as an inhibitor.

Chemical Reactions Analysis

Avagacestat primarily participates in reactions involving enzyme inhibition rather than traditional organic reactions.

Mechanism of Inhibition

  1. Binding: Avagacestat binds to the active site of gamma-secretase, preventing it from cleaving amyloid precursor protein into amyloid-beta peptides.
  2. Selectivity: Its design allows for preferential binding to sites that influence amyloid-beta production while sparing Notch processing sites, reducing potential side effects associated with Notch inhibition .
Mechanism of Action

The mechanism of action for avagacestat centers on its role as a selective inhibitor of gamma-secretase.

Detailed Mechanism

  • Inhibition of Amyloid-Beta Production: By binding to gamma-secretase, avagacestat effectively reduces the levels of both amyloid-beta 40 and amyloid-beta 42 peptides in neuronal cells.
  • Impact on Alzheimer's Disease Pathology: The reduction in amyloid-beta levels is hypothesized to slow down or halt the progression of Alzheimer's disease by preventing plaque formation in the brain .
Physical and Chemical Properties Analysis

Avagacestat exhibits several noteworthy physical and chemical properties:

Key Properties

  • Molecular Weight: Approximately 480.88 g/mol.
  • Solubility: Moderately soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels or elevated temperatures.

Pharmacokinetic Properties

  • Bioavailability: Avagacestat demonstrates good oral bioavailability, with peak plasma concentrations achieved within hours post-administration.
  • Half-Life: The compound has a half-life of approximately 41 hours following an 800 mg oral dose, allowing for once-daily dosing regimens .
Applications

Avagacestat was primarily investigated for its application in treating Alzheimer's disease.

Clinical Trials and Research

  1. Phase 1 Studies: Initial studies focused on safety and pharmacokinetics, establishing tolerable dosing ranges (up to 800 mg) without significant adverse effects .
  2. Phase 2 Trials: Further studies assessed efficacy in reducing amyloid-beta levels and evaluated cognitive outcomes in patients with mild to moderate Alzheimer's disease. Results indicated that lower doses (25 mg and 50 mg) were better tolerated compared to higher doses (100 mg and above), which were associated with increased discontinuation rates due to side effects .

Future Directions

Despite its promising profile, clinical development was halted due to concerns about adverse effects at higher doses. Ongoing research continues to explore alternative gamma-secretase inhibitors with improved safety profiles and efficacy.

Theoretical Framework of γ-Secretase Inhibition in Alzheimer's Disease

Amyloidogenic Pathway Pathophysiology & Therapeutic Targeting Rationale

Alzheimer's disease pathogenesis is fundamentally linked to the dysregulated processing of amyloid precursor protein (APP) through the amyloidogenic pathway. In this proteolytic cascade, APP undergoes sequential cleavage by two key enzymes: β-secretase (BACE1) initiates the pathway by cleaving APP to generate soluble APPβ (sAPPβ) and a 99-amino acid membrane-bound C-terminal fragment (C99). Subsequently, the γ-secretase complex cleaves C99 within its transmembrane domain to produce amyloid-β (Aβ) peptides of varying lengths—predominantly Aβ40 and Aβ42 isoforms—along with the APP intracellular domain (AICD) [1] [4].

The Aβ42 isoform demonstrates particular neuropathological significance due to its pronounced hydrophobicity and propensity for aggregation. Compared to Aβ40, Aβ42 exhibits accelerated oligomerization into soluble neurotoxic species that ultimately deposit as insoluble amyloid plaques—a defining neuropathological hallmark of Alzheimer's disease [2] [6]. This pathogenic cascade is further evidenced by genetic determinants of familial Alzheimer's disease (FAD), where mutations in APP, PSEN1, or PSEN2 genes invariably increase Aβ42 production or elevate the Aβ42/Aβ40 ratio [4] [6]. The discovery of a protective APP mutation (A673T) in the Icelandic population that reduces Aβ production by approximately 40% provides compelling counterevidence that reducing Aβ generation may confer protection against Alzheimer's pathology [6].

Table 1: Key Amyloid-β Isoforms and Their Pathogenic Significance

IsoformLength (aa)Relative AbundanceAggregation PropensityPathological Significance
Aβ4040High (≈90%)ModeratePrimary soluble circulating form
Aβ4242Low (≈10%)HighPrimary component of amyloid plaques
Aβ4343TraceVery highEnhanced plaque incorporation
p317-42VariableLowNon-amyloidogenic product

The therapeutic rationale for γ-secretase inhibition emerges directly from its position as the terminal enzymatic step in Aβ production. Pharmacological inhibition of γ-secretase represents a logical strategy to reduce Aβ generation, particularly the aggregation-prone Aβ42 species. Small-molecule γ-secretase inhibitors (GSIs) like Avagacestat (BMS-708163) were designed to penetrate the blood-brain barrier and target the catalytic site of γ-secretase, thereby modulating APP processing through the amyloidogenic pathway [1] [8]. This approach gained further validation from preclinical studies demonstrating that γ-secretase inhibitors effectively reduce Aβ production in animal models and human clinical trials [10].

γ-Secretase Complex Composition: Presenilin-1, Nicastrin, PEN-2, APH-1 Subunits

γ-Secretase functions as an intramembrane aspartyl protease complex requiring four essential subunits for its proteolytic activity: presenilin (PSEN), nicastrin (NCSTN), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). These components assemble into a high-molecular-weight complex with a 1:1:1:1 stoichiometry that is both necessary and sufficient for enzymatic activity [2] [4].

The presenilin component (PSEN1 or PSEN2) constitutes the catalytic core of the complex. Human PSEN1 is a 467-amino acid, nine-transmembrane domain protein containing two critical aspartate residues (Asp257 in transmembrane domain 6 and Asp385 in transmembrane domain 7) that form the catalytic dyad essential for proteolytic activity [4] [5]. Following autocatalytic endoproteolysis, PSEN1 exists as an N-terminal fragment (NTF) and C-terminal fragment (CTF) heterodimer that remains stably associated within the mature complex. Pathogenic mutations in PSEN1—over 300 identified to date—represent the most common cause of early-onset familial AD and predominantly increase the Aβ42/Aβ40 ratio through impaired processivity during the sequential cleavage of APP [4] [5].

Nicastrin functions as the primary substrate receptor, characterized by a large extracellular domain, single transmembrane domain, and short intracellular C-terminus. This subunit undergoes extensive N-glycosylation during complex maturation in the Golgi apparatus, which appears essential for substrate recognition [2] [4]. The APH-1 subunit (with two mammalian paralogs, APH-1A and APH-1B) serves as a structural scaffold during complex assembly. APH-1 stabilizes the nascent complex in the endoplasmic reticulum through interactions with nicastrin and presenilin. The PEN-2 subunit facilitates the endoproteolytic cleavage of presenilin into its active NTF/CTF heterodimer and promotes the stability of the mature complex [4].

Table 2: Core Subunits of the γ-Secretase Complex

SubunitGeneMolecular Weight (kDa)TopologyPrimary Function
Presenilin-1PSEN150 (NTF/CTF heterodimer)9 TMDsCatalytic core with aspartyl protease activity
NicastrinNCSTN130 (glycosylated)1 TMDSubstrate recognition
APH-1APH1A/B307 TMDsStructural scaffold for complex assembly
PEN-2PEN2102 TMDsFacilitates PSEN endoproteolysis and complex maturation

The assembly process begins in the endoplasmic reticulum with the formation of an APH-1/nicastrin subcomplex. Full-length presenilin is incorporated next, followed by PEN-2, which triggers presenilin endoproteolysis. The mature complex is then trafficked to the Golgi apparatus, where nicastrin undergoes complete glycosylation before being transported to the plasma membrane and endosomal compartments—the primary sites of APP processing [4] [5]. This elaborate assembly mechanism ensures precise stoichiometry and correct subunit arrangement essential for γ-secretase activity. Disruption of any single subunit through genetic ablation abolishes γ-secretase activity and leads to accumulation of APP C-terminal fragments, underscoring the interdependence of all four components [4].

Substrate Selectivity Challenges: APP vs. Notch Proteolytic Processing

The fundamental challenge in developing therapeutically viable γ-secretase inhibitors centers on achieving substrate selectivity. The γ-secretase complex processes more than 90 type-I transmembrane protein substrates beyond APP, with the Notch receptor representing the most clinically problematic alternative substrate [5] [10]. Notch signaling is indispensable for cell differentiation, proliferation, and survival in multiple tissues, particularly in the gastrointestinal tract and hematopoietic system. Similar to APP processing, γ-secretase cleaves Notch to release its intracellular domain (NICD), which translocates to the nucleus and activates transcription of target genes essential for cell development and function [2] [10].

First-generation γ-secretase inhibitors like Semagacestat demonstrated potent Aβ-lowering effects but caused serious Notch-mediated adverse effects, including gastrointestinal toxicity, skin cancer, and paradoxical cognitive worsening in clinical trials. These outcomes were attributed to non-selective inhibition across all γ-secretase substrates [10]. Structural analyses revealed that the catalytic site of γ-secretase shows remarkable conservation across its diverse substrates, presenting significant challenges for developing inhibitors that discriminate between APP and Notch processing [7].

Avagacestat (BMS-708163) emerged as a second-generation inhibitor specifically engineered for preferential APP cleavage inhibition over Notch processing. Biochemical characterization demonstrated that Avagacestat inhibits Aβ40 and Aβ42 production with IC₅₀ values of 0.27 nM and 0.30 nM, respectively, while requiring significantly higher concentrations (IC₅₀ = 0.84 nM) to inhibit Notch cleavage in cellular assays [8]. This apparent approximately 190-fold selectivity window for APP over Notch in preclinical models generated considerable interest in its therapeutic potential [3] [8].

The molecular basis for this selectivity appears to involve several factors. First, Avagacestat may exploit subtle structural differences in the substrate-binding pockets between APP and Notch. Second, the distinct membrane microenvironments where APP and Notch processing occurs may influence inhibitor accessibility. Third, the processivity of γ-secretase—its sequential cleavage of substrates through stepwise proteolysis—may be differentially affected by inhibitor binding. Recent research has identified an additional complication: product feedback inhibition where elevated Aβ42 concentrations directly inhibit γ-secretase activity, potentially exacerbating substrate accumulation in a pathological cycle [7].

Properties

CAS Number

1146699-66-2

Product Name

Avagacestat

IUPAC Name

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

Molecular Formula

C20H17ClF4N4O4S

Molecular Weight

520.9 g/mol

InChI

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1

InChI Key

XEAOPVUAMONVLA-QGZVFWFLSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Avagacestat; BMS708163; BMS-708163; BMS 708163.

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.